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molecular formula C13H25NO2 B8687988 Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate

Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate

Cat. No. B8687988
M. Wt: 227.34 g/mol
InChI Key: KPXLVYANBXRMGP-UHFFFAOYSA-N
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Patent
US08173639B2

Procedure details

To a solution of (1-tert-butyl-piperidin-4-ylidene)-acetic acid ethyl ester (5.1 g, 22.7 mmol) in ethanol (50 mL) 10% Pd/C (0.6 g) was added and the mixture was stirred under the hydrogen atmosphere (42 psi) at ambient temperature for 14 hours. The catalyst was removed by filtration, and the filtrate was concentrated to give the title (4.03 g, yield 78%), which was used in the next step directly.
Name
(1-tert-butyl-piperidin-4-ylidene)-acetic acid ethyl ester
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[CH:5]=[C:6]1[CH2:11][CH2:10][N:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:8][CH2:7]1)[CH3:2].[H][H]>C(O)C>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][CH:6]1[CH2:7][CH2:8][N:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:10][CH2:11]1)[CH3:2]

Inputs

Step One
Name
(1-tert-butyl-piperidin-4-ylidene)-acetic acid ethyl ester
Quantity
5.1 g
Type
reactant
Smiles
C(C)OC(C=C1CCN(CC1)C(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give the title (4.03 g, yield 78%), which

Outcomes

Product
Name
Type
Smiles
C(C)OC(CC1CCN(CC1)C(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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